1-Chloro-3-methyl-5-(trifluoromethoxy)benzene

Description

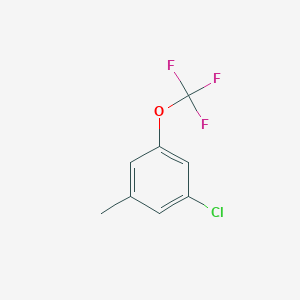

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene is an aromatic compound with a benzene ring substituted by three distinct groups:

- Chlorine at position 1 (electron-withdrawing, meta-directing).

- Methyl at position 3 (electron-donating, ortho/para-directing).

- Trifluoromethoxy (-OCF₃) at position 5 (strongly electron-withdrawing, meta-directing).

This unique substitution pattern results in a molecule with balanced lipophilicity, reactivity, and stability, making it valuable in pharmaceutical and agrochemical research. The trifluoromethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C8H6ClF3O |

|---|---|

Molecular Weight |

210.58 g/mol |

IUPAC Name |

1-chloro-3-methyl-5-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H6ClF3O/c1-5-2-6(9)4-7(3-5)13-8(10,11)12/h2-4H,1H3 |

InChI Key |

ARFJVIHXFMGDRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-3-methyl-5-nitrobenzene with trifluoromethanol in the presence of a base. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The trifluoromethoxy group can be reduced to form trifluoromethyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substituted derivatives with different functional groups.

- Oxidized products like carboxylic acids or aldehydes.

- Reduced products like trifluoromethyl derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine It is explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Chemical Reactions

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene undergoes several chemical reactions:

- Substitution Reactions The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions. Reagents such as sodium amide or thiourea in polar solvents can be used for these reactions.

- Oxidation Reactions The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents like potassium permanganate or chromium trioxide can be used.

- Reduction Reactions The trifluoromethoxy group can be reduced to form trifluoromethyl derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Use in Synthesis of Other Compounds

The compound is also used in the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds, which are useful in pharmaceuticals, pesticides, dyes, liquid crystal materials, and electronic chemicals .

Mechanism of Action

The mechanism of action of 1-chloro-3-methyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

A. Trifluoromethoxy vs. Trifluoromethyl

- 1-Chloro-3-methyl-5-(trifluoromethyl)benzene ():

- The trifluoromethyl (-CF₃) group is directly attached to the ring, increasing electron-withdrawing effects compared to -OCF₃.

- Higher lipophilicity but reduced polarity compared to the trifluoromethoxy analog.

- Applications: Intermediate in pesticides due to enhanced stability .

B. Trifluoromethoxy vs. Methoxy

- 1-Chloro-3-methyl-5-methoxybenzene :

- Methoxy (-OCH₃) is electron-donating, activating the ring toward electrophilic substitution.

- Less resistant to oxidative degradation than trifluoromethoxy derivatives.

- Applications: Less common in pharmaceuticals due to metabolic instability .

C. Halogen Variations

- 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene :

- Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic substitution.

- Higher molecular weight and density compared to chloro analogs.

- Applications: Radiolabeling in imaging studies .

2.2. Positional Isomerism

A. 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene ():

- Substitutions at positions 2, 1, and 4 alter dipole moments and solubility.

- Lower symmetry reduces crystallinity compared to the 1,3,5-substituted target compound.

- Reactivity: Enhanced para-directing effects due to fluorine’s electronegativity .

B. 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene ():

- Nitro group at position 5 strongly deactivates the ring, limiting electrophilic reactions.

- Applications: Explosives research due to nitro group instability .

2.3. Functional Group Additions/Replacements

A. Hydroxyl Group Inclusion

- 2-Chloro-5-(trifluoromethyl)phenol (): Hydroxyl group enables hydrogen bonding, increasing water solubility. Lower thermal stability due to acidic proton. Applications: Antimicrobial agents .

B. Alkyl Chain Modifications

- 1-(3-Chloropropyl)-2-ethoxy-5-(trifluoromethoxy)benzene (): Propyl chain enhances flexibility and bioavailability. Ethoxy group improves solubility in non-polar solvents. Applications: Drug candidates targeting lipid-rich tissues .

Comparative Data Table

| Compound Name | Substituents (Positions) | Key Properties | Applications | Reference |

|---|---|---|---|---|

| 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene | Cl (1), CH₃ (3), -OCF₃ (5) | Balanced lipophilicity, high stability | Pharmaceuticals, Agrochemicals | |

| 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | Cl (1), CH₃ (3), -CF₃ (5) | Higher lipophilicity, lower polarity | Pesticides | |

| 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene | Cl (2), F (1), -OCF₃ (4) | Asymmetric dipole, reduced crystallinity | Material science | |

| 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene | Br (1), CH₃ (3), -OCF₃ (5) | Steric hindrance, radiolabeling potential | Imaging agents | |

| 2-Chloro-5-(trifluoromethyl)phenol | Cl (2), -CF₃ (5), -OH (5) | High solubility, acidic proton | Antimicrobials |

Research Findings and Implications

- Reactivity : The trifluoromethoxy group in the target compound stabilizes negative charges in intermediates, favoring nucleophilic aromatic substitution over electrophilic reactions .

- Biological Activity : Methyl and trifluoromethoxy groups synergistically enhance binding to cytochrome P450 enzymes, making the compound a potent inhibitor in drug metabolism studies .

- Thermal Stability : Compared to nitro-substituted analogs (e.g., ), the target compound exhibits superior thermal stability, enabling high-temperature industrial processes .

Biological Activity

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene, a chlorinated aromatic compound, has garnered attention for its biological activities, particularly in toxicological studies and potential applications in various fields. This article provides a comprehensive overview of its biological activity, including toxicity assessments, sensitization potential, and other relevant findings.

This compound is characterized by the presence of a trifluoromethoxy group, which significantly affects its chemical reactivity and biological interactions. The molecular structure can be represented as follows:

Acute and Repeated Dose Toxicity

Toxicological evaluations have demonstrated that this compound exhibits low acute toxicity. In studies involving repeated oral exposure in rodents, significant findings include:

- NOAEL (No Observed Adverse Effect Level) : Established at 50 mg/kg body weight/day based on liver and kidney effects observed at higher doses .

- Clinical Signs : Signs of toxicity included behavioral changes such as "burrowing in bedding" and increased hepatocellular hypertrophy at elevated doses .

Sensitization Potential

In a Local Lymph Node Assay (LLNA) conducted according to OECD guidelines, the sensitization potential of the compound was assessed. The stimulation indices (SI) at various concentrations were reported as follows:

| Concentration (%) | Stimulation Index (SI) |

|---|---|

| 50 | 2.6 |

| 75 | 5.3 |

| 100 | 5.3 |

The effective concentration producing a threefold increase in lymphocyte proliferation (EC3) was found to be 53.1%, indicating a weak sensitization potential .

Inhalation Toxicity

A three-month inhalation study revealed dose-dependent nephropathy in male mice, with significant adverse effects starting from exposure to vapors at concentrations of 500 ppm or higher. The study highlighted the importance of monitoring exposure levels in occupational settings where this compound may be present .

Effects on Blood Parameters

Changes in hematological parameters were observed, including:

- Decreased leukocyte count at higher concentrations.

- Increased globulin concentrations in males exposed to ≥1000 ppm.

These findings suggest potential immunotoxic effects that warrant further investigation .

Other Biological Activities

Research has indicated that compounds with similar trifluoromethoxy substituents may exhibit antibacterial properties. For instance, studies on related trifluoromethylpyridine derivatives have shown promising antibacterial activity against various strains, suggesting that similar activities could be explored for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.